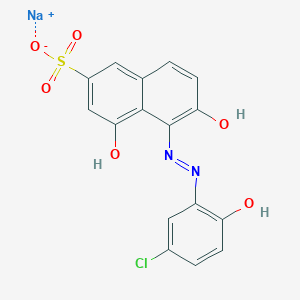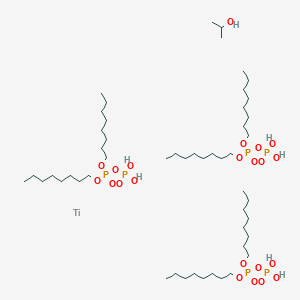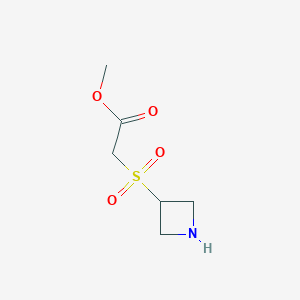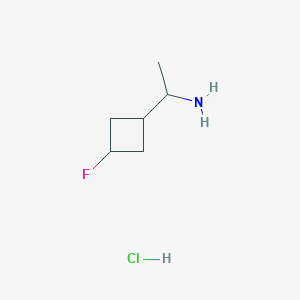
Mordant Black 56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mordant Black 56 is a synthetic dye belonging to the class of azo dyes. It is primarily used in the textile industry for dyeing fabrics. The compound is known for its ability to form strong complexes with metal ions, which enhances its binding to fibers and improves the fastness properties of the dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mordant Black 56 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated, purified, and dried before being used in dyeing processes.
Analyse Des Réactions Chimiques
Types of Reactions: Mordant Black 56 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents.
Major Products:
Oxidation Products: Various oxidation products depending on the conditions and reagents used.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives of the original dye with different functional groups.
Applications De Recherche Scientifique
Mordant Black 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The mechanism of action of Mordant Black 56 involves its ability to form strong complexes with metal ions. The dye binds to fibers through coordination bonds with metal ions, which enhances its fastness properties. The molecular targets include metal ions present in the fibers, and the pathways involve the formation of stable metal-dye complexes.
Comparaison Avec Des Composés Similaires
- Mordant Black 17
- Mordant Black 11
- Mordant Black 9
Comparison: Mordant Black 56 is unique due to its specific molecular structure, which allows it to form stronger and more stable complexes with metal ions compared to other similar compounds. This results in better fastness properties and makes it more suitable for certain applications in the textile industry.
Propriétés
Formule moléculaire |
C16H10ClN2NaO6S |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
sodium;5-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11ClN2O6S.Na/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,20-22H,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
CMSBLBDJAOLNIT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)Cl)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride](/img/structure/B12277504.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)




![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)


![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
